molecular formula C13H14 B12576191 1-Cyclopropyl-1,2-dihydronaphthalene CAS No. 189282-92-6

1-Cyclopropyl-1,2-dihydronaphthalene

Cat. No.: B12576191
CAS No.: 189282-92-6
M. Wt: 170.25 g/mol
InChI Key: JNVMOVHSVSQQIF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which includes a cyclopropyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the cyclopropanation of 1,2-dihydronaphthalene using a cyclopropyl halide in the presence of a strong base. Another method includes the visible-light-induced photoannulation of α-naphthyl cyclopropane carboxylic esters, which involves the use of a photocatalyst such as Ir(Fppy)3, an electron donor like BnNMe2 or DABCO, and a proton source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while cycloaddition can produce polycyclic compounds.

Scientific Research Applications

1-Cyclopropyl-1,2-dihydronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,2-dihydronaphthalene involves its interaction with various molecular targets. For example, in photoredox reactions, the compound undergoes a photoreductive cyclopropane opening to form an enolate radical, which is then trapped by an aryl radical . This mechanism highlights the compound’s potential in radical chemistry and photochemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-1,2-dihydronaphthalene is unique due to the presence of both a cyclopropyl group and a partially hydrogenated naphthalene ring system

Properties

CAS No.

189282-92-6

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-cyclopropyl-1,2-dihydronaphthalene

InChI

InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-6,11,13H,7-9H2

InChI Key

JNVMOVHSVSQQIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC=CC3=CC=CC=C23

Origin of Product

United States

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